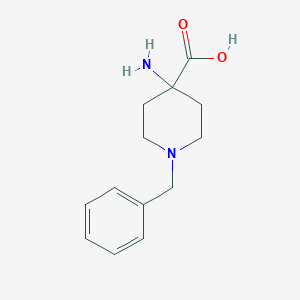

4-Amino-1-benzylpiperidine-4-carboxylic Acid

Vue d'ensemble

Description

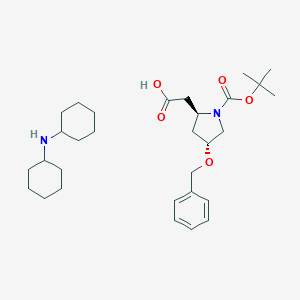

4-Amino-1-benzylpiperidine-4-carboxylic Acid is a chemical compound . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic Acid involves several stages, including the key one-pot azide reductive cyclization of aldehyde . The resulting intermediate can be used for further modification and for obtaining various analogs of the final product .

Molecular Structure Analysis

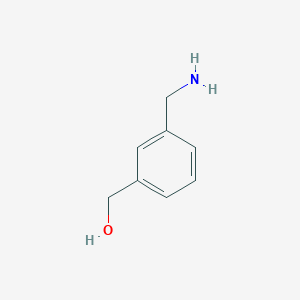

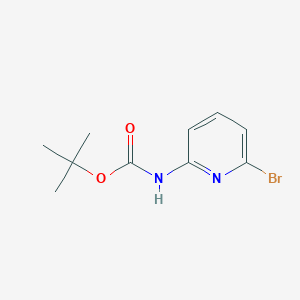

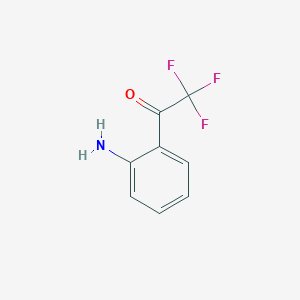

The molecular weight of 4-Amino-1-benzylpiperidine-4-carboxylic Acid is 234.3 . Its IUPAC name is 4-amino-1-benzyl-4-piperidinecarboxylic acid .

Chemical Reactions Analysis

Piperidines, including 4-Amino-1-benzylpiperidine-4-carboxylic Acid, are important synthetic fragments for designing drugs . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

4-Amino-1-benzylpiperidine-4-carboxylic Acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Applications De Recherche Scientifique

Synthesis of Selective Inhibitors

4-Amino-1-benzylpiperidine-4-carboxylic Acid: is used in the synthesis of highly selective inhibitors of p38α mitogen-activated protein kinase . This enzyme plays a critical role in cellular responses to stress and inflammation, making these inhibitors valuable for research into treatments for diseases like rheumatoid arthritis and cancer.

Antiplasmodial Activity

The compound is a key reactant in the creation of antiplasmodial compounds . These compounds are studied for their potential to inhibit the growth of Plasmodium species, the parasites responsible for malaria, thus contributing to the development of new antimalarial drugs.

Cholinesterase and Aβ-Aggregation Inhibition

Researchers utilize 4-Amino-1-benzylpiperidine-4-carboxylic Acid to develop dual-activity inhibitors that target both cholinesterase enzymes and Aβ-aggregation . These inhibitors are promising candidates for the treatment of Alzheimer’s disease, as they can potentially address cognitive decline and amyloid plaque formation.

Muscarinic Acetylcholine Receptor Antagonism

This compound is also involved in the synthesis of muscarinic acetylcholine receptor antagonists . These antagonists have therapeutic potential in treating various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder.

Beta 2 Adrenoceptor Agonists

Another application is the development of beta 2 adrenoceptor agonists . These agonists can help manage asthma and COPD by relaxing the smooth muscles in the airways, leading to bronchodilation and improved airflow.

Analytical Chemistry

In the field of analytical chemistry, 4-Amino-1-benzylpiperidine-4-carboxylic Acid can be used as a standard or reference compound . Its well-defined properties allow researchers to calibrate instruments and validate methodologies.

Material Science Research

The compound finds application in material science research, where it may be used to modify the properties of materials or as a building block in the synthesis of novel materials .

Biopharma Production

Lastly, 4-Amino-1-benzylpiperidine-4-carboxylic Acid is relevant in biopharmaceutical production . It could be used in the synthesis of pharmaceuticals or as an intermediate in the production of complex bioactive molecules.

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Piperidines, including 4-Amino-1-benzylpiperidine-4-carboxylic Acid, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to evolve and contribute to the discovery and biological evaluation of potential drugs .

Mécanisme D'action

Target of Action

Similar compounds have been noted to interact with p38a mitogen-activated protein kinase and acetylcholinesterase . These proteins play crucial roles in cellular signaling and neurotransmission, respectively.

Mode of Action

It’s worth noting that related compounds have been described as inhibitors of p38a mitogen-activated protein kinase and acetylcholinesterase , suggesting that 4-Amino-1-benzylpiperidine-4-carboxylic Acid may also interact with these targets to exert its effects.

Propriétés

IUPAC Name |

4-amino-1-benzylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPJXCZSNCQLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363188 | |

| Record name | 4-Amino-1-benzylpiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-benzylpiperidine-4-carboxylic Acid | |

CAS RN |

39143-25-4 | |

| Record name | 4-Amino-1-benzylpiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-benzylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.